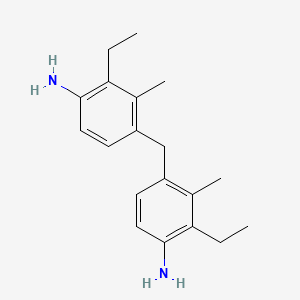

4,4'-Methylenebis(2-ethyl-3-methylaniline)

Description

Structure

3D Structure

Properties

CAS No. |

1632285-94-9 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-[(4-amino-3-ethyl-2-methylphenyl)methyl]-2-ethyl-3-methylaniline |

InChI |

InChI=1S/C19H26N2/c1-5-16-12(3)14(7-9-18(16)20)11-15-8-10-19(21)17(6-2)13(15)4/h7-10H,5-6,11,20-21H2,1-4H3 |

InChI Key |

DSINKILTJJNZLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1C)CC2=C(C(=C(C=C2)N)CC)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Methylenebis 2 Ethyl 6 Methylaniline

Condensation Reactions in 4,4'-Methylenebis(2-ethyl-6-methylaniline) Synthesis

The cornerstone of synthesizing 4,4'-Methylenebis(2-ethyl-6-methylaniline) is the condensation reaction, which involves joining two molecules of 2-ethyl-6-methylaniline (B166961) with a single-carbon methylene (B1212753) bridge, typically derived from a formaldehyde (B43269) source or dimethyl sulfoxide.

Acid-Catalyzed Condensation Approaches

Acid catalysis is the most prevalent method for synthesizing methylene-bridged anilines. This approach facilitates the electrophilic aromatic substitution reaction between the aniline (B41778) and a methylene-providing agent. Two primary acid-catalyzed strategies have been documented for structurally similar anilines.

The first and most conventional method involves the reaction of the parent aniline with a formaldehyde source, such as paraformaldehyde, in the presence of a strong mineral acid like hydrochloric acid. nih.gov The acid protonates formaldehyde, generating a highly reactive electrophile that is then attacked by the electron-rich aniline ring at the para position. A study on the synthesis of the closely related 4,4'-methylenebis(2,6-diethylaniline) utilized this technique, providing a model for the synthesis of the target compound. nih.gov

A second approach utilizes dimethyl sulfoxide (DMSO) as the methylene bridge source, reacting with the hydrochloride salt of the aniline. google.com This method serves as an alternative to the traditional formaldehyde route. In this process, 2-methyl-6-ethylaniline is first converted to its hydrochloride salt, which is then heated in a solvent with DMSO. google.com This reaction proceeds at elevated temperatures, typically between 100°C and 150°C. google.com

The following table summarizes the reaction conditions for these acid-catalyzed methods based on analogous syntheses.

| Parameter | Method 1: Formaldehyde Condensation | Method 2: DMSO Condensation |

| Aniline Reactant | 2,6-Diethylaniline | 2,6-Dialkylaniline Hydrochloride |

| Methylene Source | Paraformaldehyde | Dimethyl Sulfoxide (DMSO) |

| Catalyst | Hydrochloric Acid (HCl) | Reactant is the hydrochloride salt |

| Temperature | 353 K (80°C) | 100°C - 150°C |

| Solvent | Water | Toluene or Diethyl Carbonate |

| Reference | nih.gov | google.com |

Amination Reactions for Structural Assembly

The synthesis of the core A-B-A (Aniline-Methylene-Aniline) structure of 4,4'-Methylenebis(2-ethyl-6-methylaniline) does not typically proceed via what would be classified as amination reactions, such as reductive amination. researchgate.net Reductive amination is a method to form carbon-nitrogen bonds, usually by converting a carbonyl group into an amine. researchgate.netorganic-chemistry.org The formation of the methylene bridge in the target compound is achieved through an electrophilic substitution on the aromatic ring of the aniline, a process fundamentally characterized as a condensation reaction, rather than a direct amination or alkylation of the nitrogen atom to build the central structure.

Catalytic Strategies in 4,4'-Methylenebis(2-ethyl-6-methylaniline) Formation

The choice of catalyst is pivotal in directing the reaction toward high yields of the desired 4,4'-isomer and minimizing the formation of oligomeric byproducts.

Mineral Acids : Strong mineral acids, particularly hydrochloric acid (HCl), are the conventional catalysts for the condensation of anilines with formaldehyde. nih.govgoogle.com They activate the formaldehyde by protonation, creating a carbocationic intermediate that readily undergoes electrophilic attack by the aniline.

Solid Acid Catalysts : Research into the synthesis of the parent compound, 4,4'-methylenedianiline (B154101) (MDA), has explored the use of various solid acid catalysts to create more environmentally benign and reusable systems. These include immobilized ionic liquids and heteropolyacids like H₄SiW₁₂O₄₀. researchgate.net Such catalysts offer potential advantages in terms of separation and reduced corrosion, and this strategy could be applicable to the synthesis of substituted analogues like 4,4'-Methylenebis(2-ethyl-6-methylaniline).

Aniline Hydrochloride : In the DMSO-based synthesis route, the aniline hydrochloride reactant itself contains the necessary acidic proton to facilitate the reaction, obviating the need for an additional catalytic substance. google.com

Purification Techniques for High-Purity 4,4'-Methylenebis(2-ethyl-6-methylaniline)

Achieving the high purity required for its applications, such as in polymer synthesis, necessitates effective purification of the crude product. Several techniques are employed:

Precipitation and Filtration : This is a common initial step. After an acid-catalyzed reaction, the mixture is neutralized with a base (e.g., sodium hydroxide). This decreases the solubility of the organic amine product in the aqueous medium, causing it to precipitate. The solid product is then isolated by filtration. nih.gov

Solvent Extraction : The crude product can be separated from the aqueous phase by extraction into an organic solvent like toluene. This is often followed by washing the organic phase with water to remove residual salts and impurities. google.com

Crystallization : Recrystallization from a suitable solvent is a powerful technique for achieving high purity. For analogous compounds, isopropanol has been successfully used as a crystallization solvent. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Distillation : For some related compounds, high-vacuum distillation techniques, such as using a Kugel-rohr apparatus, have been used to purify the product. google.com

Optimization of Reaction Parameters in 4,4'-Methylenebis(2-ethyl-6-methylaniline) Synthesis

To maximize the yield and selectivity of the desired 4,4'-isomer, several reaction parameters must be carefully controlled and optimized. Studies on analogous processes, such as the synthesis of MDA, provide insight into the key variables. researchgate.netechemcom.com

Molar Ratio of Reactants : The ratio of 2-ethyl-6-methylaniline to the methylene source is a critical parameter. An excess of the aniline is generally used to favor the formation of the dimer (the desired product) and suppress the formation of higher molecular weight trimers and oligomers. researchgate.net

Reaction Temperature : Temperature significantly influences the reaction rate and the product distribution. The optimal temperature is a balance between achieving a practical reaction rate and preventing unwanted side reactions. Documented procedures for similar syntheses use temperatures in the range of 80°C to 150°C. nih.govgoogle.comresearchgate.net Higher temperatures can sometimes inhibit the formation of byproducts. researchgate.net

Reaction Time : The duration of the reaction must be sufficient to allow for maximum conversion of the reactants. Monitoring the reaction progress using techniques like vapor phase chromatography (VPC) can help determine the optimal time. google.com Reaction times of 3 to 8 hours are typical. nih.govresearchgate.net

Catalyst Type and Concentration : The amount and type of acid catalyst affect the reaction kinetics. The concentration must be sufficient to catalyze the reaction efficiently but not so high as to promote excessive side reactions or degradation of the product.

The table below outlines the key parameters that are typically optimized in the synthesis of methylene-bridged anilines.

| Parameter | Objective of Optimization | Typical Range/Condition |

| Aniline:Formaldehyde Ratio | Maximize 4,4'-isomer, minimize oligomers | 3:1 to 5:1 researchgate.net |

| Reaction Temperature | Balance reaction rate and selectivity | 80°C - 150°C google.comresearchgate.net |

| Reaction Time | Achieve maximum conversion | 3 - 8 hours nih.govresearchgate.net |

| Catalyst Concentration | Ensure efficient reaction rate | Varies with catalyst type |

Emerging Synthetic Routes for 4,4'-Methylenebis(2-ethyl-6-methylaniline)

The development of novel synthetic strategies for 4,4'-Methylenebis(2-ethyl-6-methylaniline) is driven by the need for processes that are not only efficient but also environmentally benign. Traditional synthesis often involves harsh reaction conditions and the use of hazardous reagents. In contrast, emerging routes centered on biocatalysis and photocatalysis offer the potential for milder reaction conditions, higher selectivity, and a reduction in waste streams.

Enzyme-Mediated Synthesis

The application of enzymes in chemical synthesis is a cornerstone of green chemistry, offering high specificity and the ability to operate under mild conditions. While research into the direct enzyme-mediated synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) is still in a nascent stage, the broader field of enzymatic synthesis of aromatic amines provides a conceptual framework for future developments. Enzymes such as transaminases are known for their role in the stereoselective synthesis of chiral amines, and nitroreductases have been employed for the reduction of nitroaromatics to anilines.

The enzymatic synthesis of the methylene bridge, the key structural motif in 4,4'-Methylenebis(2-ethyl-6-methylaniline), represents a significant challenge. However, the theoretical application of enzymes like laccases or peroxidases, which can generate reactive radical intermediates from substituted anilines, could pave the way for enzyme-catalyzed condensation reactions with formaldehyde or its equivalents.

Table 1: Potential Enzyme Classes for Aromatic Amine Synthesis

| Enzyme Class | Catalyzed Reaction | Relevance to Synthesis |

| Transaminases | Transfer of an amino group to a ketone or aldehyde | Synthesis of chiral amine precursors |

| Nitroreductases | Reduction of nitro groups to amino groups | Conversion of nitroaromatics to anilines |

| Laccases/Peroxidases | Oxidation of phenolic and anilinic compounds | Potential for radical-mediated C-C bond formation |

Further research, including enzyme screening and protein engineering, will be crucial to identify or develop enzymes with the desired activity and stability for the industrial-scale synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline).

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate chemical reactions through single-electron transfer processes. The application of photocatalysis to the synthesis of aromatic amines and related compounds is an active area of research.

For the synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline), a photocatalytic approach could involve the generation of radical intermediates from 2-ethyl-6-methylaniline, which could then react with a methylene source. For instance, the photocatalytic C-H amination of arenes has been demonstrated, showcasing the potential for direct C-N bond formation.

A plausible photocatalytic route for the target molecule could involve the following conceptual steps:

Excitation of a photocatalyst with visible light.

Single-electron oxidation of 2-ethyl-6-methylaniline to form a radical cation.

Reaction of the radical cation with a suitable methylene bridge precursor.

Subsequent reaction with another molecule of 2-ethyl-6-methylaniline to form the final product.

Table 2: Key Parameters in Photocatalytic Synthesis

| Parameter | Description | Potential Impact on Synthesis |

| Photocatalyst | Substance that absorbs light and initiates the reaction | Determines reaction efficiency and wavelength of light required |

| Light Source | Provides the energy for the photocatalytic cycle | Wavelength and intensity affect reaction rate |

| Solvent | Medium in which the reaction is conducted | Can influence catalyst stability and reaction pathway |

| Reactant Concentration | Amount of starting materials | Affects reaction kinetics and product yield |

While specific photocatalytic systems for the synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) have yet to be reported in detail, the general principles of photocatalysis hold significant promise for developing a more sustainable and energy-efficient synthetic route. Future research will likely focus on the design of efficient photocatalysts and the optimization of reaction conditions to achieve high yields and selectivity.

Advanced Analytical Characterization of 4,4 Methylenebis 2 Ethyl 6 Methylaniline

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are fundamental for separating 4,4'-Methylenebis(2-ethyl-6-methylaniline) from impurities and starting materials, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar compounds like aromatic amines. For analogous compounds such as 4,4'-Methylenebis(2-methylaniline), RP-HPLC methods have been developed using a C18 stationary phase. sielc.comresearchgate.net These methods typically employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

A typical HPLC setup for the analysis of similar aromatic amines is detailed in the table below. While specific parameters for 4,4'-Methylenebis(2-ethyl-6-methylaniline) are not extensively published, the following provides a representative methodology.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This technique is crucial for determining the purity of the compound, often showing it to be greater than 98.0%. cymitquimica.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. Commercial suppliers of 4,4'-Methylenebis(2-ethyl-6-methylaniline) often use GC to assess purity, which is typically found to be above 98.0%. theoremchem.com

| Parameter | Representative Conditions |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of 4,4'-Methylenebis(2-ethyl-6-methylaniline). Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide complementary information about the molecule's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. While a complete, assigned spectrum for 4,4'-Methylenebis(2-ethyl-6-methylaniline) is not publicly available, ¹H NMR data for the closely related compound, 4,4′-methylenebis(2,6-diethylaniline), has been reported. nih.gov Based on this and general principles of NMR spectroscopy, the expected chemical shifts for 4,4'-Methylenebis(2-ethyl-6-methylaniline) can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the methyl group protons on the aromatic ring. The amino (-NH₂) protons would also be present, often as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with unique signals for each carbon atom in a different chemical environment. This would include the aromatic carbons, the methylene bridge carbon, the carbons of the ethyl group, and the methyl group carbon.

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.0 |

| -NH₂ | 3.5 - 4.5 (broad) |

| Methylene Bridge (-CH₂-) | ~3.8 |

| Ethyl (-CH₂CH₃) | ~2.4 (quartet) |

| Aromatic -CH₃ | ~2.1 |

| Ethyl (-CH₂CH₃) | ~1.1 (triplet) |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 145 |

| Aromatic C-C | 115 - 135 |

| Methylene Bridge (-CH₂-) | ~40 |

| Ethyl (-CH₂CH₃) | ~24 |

| Aromatic -CH₃ | ~17 |

| Ethyl (-CH₂CH₃) | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4,4'-Methylenebis(2-ethyl-6-methylaniline) would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. Although a specific spectrum for this compound is not widely published, the expected vibrational frequencies can be inferred from the spectra of similar aniline (B41778) derivatives. researchgate.netresearchgate.netnih.gov

Key expected vibrational modes include the N-H stretching of the primary amine groups, C-H stretching of the aromatic rings and alkyl substituents, C=C stretching of the aromatic rings, and C-N stretching.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2970 |

| Aromatic C=C Stretching | 1500 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-H Bending (out-of-plane) | 750 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4,4'-Methylenebis(2-ethyl-6-methylaniline) exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum due to π → π* transitions of the benzene (B151609) rings. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings.

| Solvent | Expected λmax Range (nm) |

| Ethanol | 240 - 260 and 280 - 300 |

| Hexane | 235 - 255 and 275 - 295 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It precisely measures the weight percentage of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the case of organic molecules. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric accuracy.

For 4,4'-Methylenebis(2-ethyl-6-methylaniline), the molecular formula is C₁₉H₂₆N₂. scbt.comcymitquimica.com Based on this formula and the atomic weights of the elements, the theoretical elemental composition can be calculated. The verification of this composition is crucial for confirming that the correct molecular structure has been synthesized.

Table 1: Theoretical vs. Expected Elemental Composition of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 19 | 228.19 | 80.79 |

| Hydrogen | H | 1.008 | 26 | 26.208 | 9.28 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.93 |

| Total | C₁₉H₂₆N₂ | - | - | 282.42 | 100.00 |

Note: Values are calculated based on a molecular weight of 282.43 g/mol . scbt.com

Experimental findings from elemental analysis are expected to align closely with these theoretical percentages, typically within a ±0.4% margin of error, to validate the stoichiometry of the compound.

Chemical Reactivity and Mechanistic Studies of 4,4 Methylenebis 2 Ethyl 6 Methylaniline

Oxidation Pathways and Products

The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For primary aromatic amines like MMEA, oxidation can proceed through several stages. Initial oxidation may form N-phenylhydroxylamines, which can be further oxidized to nitroso and subsequently nitro compounds. libretexts.orgbritannica.com

While specific studies detailing the oxidation of MMEA are not extensively available in the reviewed literature, the general principles of aromatic amine oxidation suggest that treatment of MMEA with oxidizing agents such as hydrogen peroxide or peroxy acids could lead to the corresponding N-oxides or other oxidized derivatives. libretexts.orgbritannica.comgoogleapis.com The steric hindrance around the nitrogen atoms due to the ortho-ethyl and methyl groups might influence the rate and outcome of the oxidation, potentially favoring the formation of specific products or requiring more forcing reaction conditions.

Table 1: Potential Oxidation Products of MMEA

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide (H₂O₂) | N-hydroxy, Nitroso, Nitro derivatives |

| Peroxy Acids (e.g., m-CPBA) | N-oxide, N-hydroxy, Nitroso, Nitro derivatives |

| Potassium Permanganate (KMnO₄) | Complex mixture of colored products due to extensive oxidation |

Reduction Reactions

The aromatic rings of MMEA are susceptible to reduction under catalytic hydrogenation conditions. This process typically involves the conversion of the benzene (B151609) rings into cyclohexane (B81311) rings. While specific literature on the reduction of MMEA is limited, studies on analogous compounds such as 4,4'-methylenedianiline (B154101) (MDA) provide valuable insights. The hydrogenation of MDA and its derivatives over metal catalysts like rhodium-ruthenium or palladium results in the formation of bis(para-aminocyclohexyl)methane (PACM). google.comyonghuicomposite.comjustia.com

Applying this precedent to MMEA, catalytic hydrogenation is expected to yield 4,4'-methylenebis(2-ethyl-6-methylcyclohexylamine). The reaction would likely proceed under elevated hydrogen pressure and temperature in the presence of a suitable catalyst.

Table 2: Expected Product of MMEA Reduction

| Reactant | Reducing Agent/Catalyst | Product |

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | H₂ / (e.g., Rh-Ru, Pd/C) | 4,4'-Methylenebis(2-ethyl-6-methylcyclohexylamine) |

Electrophilic Aromatic Substitution Reactions

The benzene rings of MMEA are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino groups. These groups are ortho- and para-directing. byjus.com However, in MMEA, the ortho positions relative to the amine groups are already substituted with ethyl and methyl groups. This steric hindrance makes further substitution at these positions challenging. Consequently, electrophilic attack is most likely to occur at the positions ortho to the methylene (B1212753) bridge and para to the amine groups, which are the vacant meta positions relative to the existing alkyl groups.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The nitration of anilines typically requires careful control of reaction conditions to avoid oxidation and the formation of meta-isomers due to the protonation of the amino group in acidic media. byjus.com For MMEA, the steric hindrance might further influence the regioselectivity of the nitration.

Halogenation: The halogenation of anilines is often a rapid reaction. byjus.com In the case of MMEA, the bulky substituents are expected to direct the incoming halogen to the less hindered positions on the aromatic rings. Studies on the halogenation of other electron-rich aromatic compounds have shown that regioselectivity can be controlled by the choice of halogenating agent and reaction conditions. nih.gov

Nucleophilic Substitution Reactions of Amine Functionalities

The primary amine groups of MMEA are nucleophilic due to the lone pair of electrons on the nitrogen atoms. As such, they can participate in nucleophilic substitution reactions, attacking electrophilic centers. leticiachem.com This reactivity is fundamental to many of its applications, particularly in polymerization.

While amines are generally poor leaving groups, they readily react with alkyl halides in N-alkylation reactions. msu.edu The reaction of MMEA with an alkyl halide would be expected to proceed via an SN2 mechanism, leading to the formation of secondary and, subsequently, tertiary amines and potentially quaternary ammonium (B1175870) salts with excess alkyl halide. symbchem.com The steric hindrance around the amine groups in MMEA would likely decrease the rate of these reactions compared to less hindered anilines.

Acylation Reactions

The amine functionalities of MMEA can be readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. googleapis.com This reaction is a type of nucleophilic acyl substitution. The lone pair on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The rate of acylation can be affected by the steric environment of the amine. Studies on the reaction of anilines with benzenesulphonyl chlorides have shown that ortho-methyl substituents retard the reaction rate due to steric effects. rsc.org Therefore, the acylation of MMEA is expected to be slower than that of less sterically hindered aromatic diamines.

Investigation of Polymerization Mechanisms and Cross-linking

MMEA is widely utilized as a curing agent for epoxy resins and as a chain extender in polyurethane and polyurea systems. leticiachem.comchemyr.comnih.gov The mechanisms of these polymerization and cross-linking reactions are governed by the nucleophilic character of the amine groups.

Epoxy Resin Curing: The curing of epoxy resins with MMEA involves the nucleophilic attack of the primary amine groups on the electrophilic carbon atoms of the epoxide rings. This ring-opening reaction results in the formation of a β-hydroxyamine. Each primary amine group has two active hydrogens, allowing it to react with two epoxide groups. This leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The steric hindrance of the ethyl and methyl groups on MMEA reduces its reactivity compared to unsubstituted aromatic diamines like MDA, which can be advantageous in providing a longer pot life and controlling the curing process. chemyr.comgoogle.com

Polyurethane and Polyurea Chain Extension: In the formation of polyurethanes, MMEA acts as a chain extender by reacting with isocyanate-terminated prepolymers. The nucleophilic amine groups attack the electrophilic carbon of the isocyanate groups (-NCO) to form urea (B33335) linkages. symbchem.comchemyr.com This reaction extends the polymer chains and contributes to the formation of the hard segment domains in the resulting polyurethane-urea elastomer. The steric hindrance of MMEA influences the reaction rate with isocyanates, which in turn affects the processing characteristics and the morphology of the final polymer. chemyr.com

Table 3: Reactivity of MMEA in Polymerization

| Polymer System | Role of MMEA | Reaction Mechanism | Key Linkage Formed |

| Epoxy Resins | Curing Agent | Nucleophilic ring-opening of epoxide | β-hydroxyamine |

| Polyurethanes/Polyureas | Chain Extender | Nucleophilic addition to isocyanate | Urea |

Applications of 4,4 Methylenebis 2 Ethyl 6 Methylaniline in Polymer Science and Materials Engineering

Role as a Chain Extender in Polyurethane Systems

In polyurethane (PU) chemistry, MMEA is widely utilized as a chain extender, a crucial ingredient that builds molecular weight and establishes the hard segment domains within the polymer matrix. gantrade.comsymbchem.com These hard segments, formed by the reaction of the diamine with isocyanate groups, are responsible for the resulting elastomer's strength, elasticity, and thermal stability. polymer-korea.or.krresearchgate.net The incorporation of MMEA leads to polyurethanes with excellent durability and resilience, making them suitable for demanding applications. theoremchem.com

Synthesis of Polyurethane Elastomers

The synthesis of polyurethane elastomers involves the reaction of a diisocyanate with a polyol to form a prepolymer, which is then reacted with a chain extender like MMEA. polymer-korea.or.krresearchgate.net This two-step prepolymer method allows for precise control over the polymer's structure and final properties. polymer-korea.or.krmdpi.com MMEA reacts with the isocyanate-terminated prepolymers, linking the soft segments (derived from the polyol) via rigid, aromatic hard segments. theoremchem.comresearchgate.net The structure of MMEA, with its ethyl and methyl substituents, influences the packing and mobility of these hard segments, which in turn dictates the degree of phase separation between the hard and soft domains—a key factor in determining the elastomer's performance. smolecule.com The successful synthesis is often confirmed by spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, which shows the disappearance of the isocyanate (-NCO) peak and the appearance of peaks corresponding to urethane (B1682113) and urea (B33335) linkages. researchgate.netnih.gov

Enhancing Mechanical and Dynamic Properties of Polyurethanes

A primary reason for using MMEA as a chain extender is its proven ability to significantly enhance the mechanical and dynamic properties of polyurethane elastomers. gantrade.comtheoremchem.comjohnson-fine.com The incorporation of MMEA into the polyurethane backbone leads to materials with high tensile strength while retaining excellent elasticity. theoremchem.commdpi.com The rigid aromatic structure of MMEA contributes to the formation of well-defined hard segment domains, which act as physical crosslinks, reinforcing the soft, amorphous polyol matrix. scispace.com This reinforcement improves properties such as tear resistance, abrasion resistance, and load-bearing capacity. mdpi.commdpi.com Furthermore, elastomers cured with MMEA exhibit excellent heat resistance, allowing them to perform reliably at elevated temperatures, often over 120°C. theoremchem.comsmolecule.com

Table 1: Impact of Chain Extenders on Polyurethane Mechanical Properties

| Property | Effect of MMEA Incorporation | Reference |

| Tensile Strength | Significant Increase | mdpi.com |

| Elastic Modulus | Increase (Enhanced Stiffness) | mdpi.comscispace.com |

| Elongation | Maintained or slightly decreased | mdpi.com |

| Heat Resistance | Excellent, suitable for high-temperature applications | theoremchem.comsmolecule.com |

| Durability | High | theoremchem.com |

This table provides a general summary of the effects observed when MMEA is used as a chain extender in polyurethane systems.

Applications in Cast, Reaction Injection Molding (RIM), and Spray Polyurethane Systems

The reactivity and processing characteristics of MMEA make it well-suited for a variety of polyurethane processing techniques. theoremchem.com It is frequently used in:

Casting Polyurethane (CPU): MMEA is an ideal curative for producing high-performance cast polyurethane parts. gantrade.comtheoremchem.com These materials are known for their toughness and are used in applications like industrial rollers, wheels for forklifts, casters, and bumper pads. theoremchem.comtheoremchem.com

Reaction Injection Molding (RIM): In RIM processes, two highly reactive liquid components (a polyol system and an isocyanate) are mixed and injected into a mold where they quickly polymerize. MMEA's controlled reactivity makes it a suitable chain extender for RIM elastomers. gantrade.comtheoremchem.com

Spray Polyurea/Polyurethane: MMEA is also applicable in spray polyurea and polyurethane systems, which are used to create protective coatings and linings. gantrade.comtheoremchem.com

Prepolymer Synthesis (Polyether and Polyester-based)

Polyurethane prepolymers are intermediate products formed by reacting a polyol with an excess of a diisocyanate. google.comgoogle.com MMEA is used to cure both polyether-based and polyester-based prepolymers, allowing for the creation of a wide range of elastomers with tailored properties. theoremchem.comtheoremchem.comsmolecule.com

Polyether-based Prepolymers: When MMEA is used with polyether-based prepolymers, the resulting elastomers typically exhibit excellent hydrolytic stability, good low-temperature flexibility, and microbial resistance. These are often used in applications where exposure to water or low temperatures is expected. polymer-korea.or.kr

Polyester-based Prepolymers: Curing polyester-based prepolymers with MMEA generally yields elastomers with superior tensile strength, cut and tear resistance, and abrasion resistance. polymer-korea.or.krgoogle.com These materials are preferred for applications involving high mechanical stress.

The choice between a polyether or polyester (B1180765) backbone, in combination with MMEA as the curative, allows manufacturers to fine-tune the final properties of the polyurethane product to meet the specific demands of its intended application. theoremchem.commdpi.com

Function as a Curing Agent for Epoxy Resins

Beyond polyurethanes, MMEA serves as an effective curing agent, or hardener, for epoxy resins. theoremchem.comjohnson-fine.comevitachem.com In this role, the amine groups of the MMEA molecule react with the epoxide groups of the resin through a nucleophilic addition reaction. This process forms a highly cross-linked, three-dimensional thermoset polymer network. google.comcymitquimica.com The resulting cured epoxy material exhibits enhanced mechanical strength, thermal stability, and chemical resistance. smolecule.comevitachem.com Blends of MMEA and epoxy resins have been noted to have longer pot lives compared to those made with some other common amine curing agents, which is an advantage in certain processing applications. google.com

Development of Epoxy Composites

MMEA is instrumental in the development of advanced epoxy composites, where the resin matrix is reinforced with fibers (such as carbon or glass) or particulate fillers. researchgate.netresearchgate.net As a curing agent, MMEA ensures the formation of a rigid and durable matrix that effectively binds to and transfers load between the reinforcing elements. theoremchem.comsmolecule.com These high-performance composites are utilized in applications requiring a combination of light weight and high strength. researchgate.netnih.gov MMEA is also employed in the formulation of epoxy systems for prepregs (pre-impregnated fibers) and chemical-resistant coatings, further highlighting its versatility in the field of materials engineering. theoremchem.comtheoremchem.comsmolecule.comnih.govmdpi.com

Enhancing Thermomechanical Properties of Epoxy Systems

MMEA is widely utilized as a curing agent, or hardener, for epoxy resins, where it plays a pivotal role in improving the mechanical and dynamic properties of the cured material. theoremchem.comtheoremchem.com The primary mechanism behind this enhancement lies in its sterically hindered aromatic diamine structure. The ethyl and methyl groups flanking the amine functionalities reduce the reactivity of the amine hydrogens compared to unhindered aromatic amines like 4,4'-methylenedianiline (B154101) (MDA). smolecule.comnih.gov

This moderated reactivity provides significant processing advantages, including a longer pot life, which allows for more controlled handling and application of the epoxy system. google.com Upon curing, the MMEA molecule facilitates the formation of a dense, highly cross-linked polymer network. This structure is responsible for significant improvements in the material's thermomechanical properties. Epoxy systems cured with MMEA exhibit high thermal stability, with some composites able to withstand temperatures exceeding 300°C. The resulting polymers also demonstrate enhanced mechanical strength and durability. smolecule.com

Table 1: Impact of MMEA on Epoxy Resin System Properties

| Property | Effect of Using MMEA as a Curing Agent | Scientific Rationale |

|---|---|---|

| Pot Life | Extended | Steric hindrance from ortho-alkyl groups reduces amine reactivity at room temperature. nih.gov |

| Thermal Stability | Increased | The rigid aromatic structure and high cross-link density lead to a higher glass transition temperature (Tg). smolecule.com |

| Mechanical Strength | Enhanced | Formation of a densely cross-linked, robust polymer network. theoremchem.comsmolecule.com |

| Chemical Resistance | Improved | The dense polymer matrix limits the ingress of chemicals and solvents. smolecule.comjohnson-fine.com |

Applications in Aerospace Composites and Pre-pregs

The enhanced properties imparted by MMEA make it a suitable curing agent for epoxy resins used in the aerospace industry, particularly in the manufacture of advanced composites and pre-pregs. theoremchem.com Pre-pregs are reinforcement materials, such as carbon or glass fibers, that have been pre-impregnated with a resin system. hexcel.com The resin is kept in a partially cured, or "B-stage," state.

The controlled reactivity of MMEA is highly advantageous for pre-preg manufacturing, as it contributes to a longer shelf life for the material at ambient temperatures, preventing premature curing. nih.gov During the final manufacturing step, the application of heat and pressure completes the curing process. The resulting composite parts, cured with MMEA-containing epoxy systems, exhibit the high strength, low weight, and superior thermal performance required for demanding aerospace applications in civil aircraft, military jets, and space structures. hexcel.com

Use in Chemical Anti-Corrosive Coatings

MMEA is also incorporated into epoxy formulations for high-performance, chemical anti-corrosive coatings. theoremchem.comtheoremchem.com The effectiveness of these coatings relies on their ability to form a durable, impermeable barrier with strong adhesion to the substrate. smolecule.com The use of MMEA as a curing agent promotes a high degree of cross-linking within the epoxy matrix. This dense network structure minimizes porosity and enhances the coating's resistance to chemical attack, moisture, and environmental degradation, making it ideal for protecting industrial equipment, pipelines, and infrastructure. smolecule.comjohnson-fine.com

Involvement in Polyurea Resin Curing

Beyond epoxy systems, MMEA is employed as a chain extender and curing agent in polyurea resins, especially for spray polyurea applications. theoremchem.comtheoremchem.com Polyurea systems are known for their extremely fast cure times. The moderated reactivity of MMEA provides better control over the reaction, which is beneficial for the application process. The resulting polyurea elastomers are noted for their durability and elasticity, making them suitable for coatings, liners, and other protective applications. theoremchem.comtheoremchem.com

Precursor and Intermediate Applications in High-Performance Polymers

In addition to its role as a curing agent, MMEA serves as a valuable monomer and intermediate in the synthesis of other high-performance polymers. theoremchem.comjohnson-fine.com

Polyimide Synthesis

MMEA can be used as a leading compound or diamine monomer in the synthesis of polyimides. theoremchem.comtheoremchem.comjohnson-fine.com Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. The general synthesis involves a two-step process where a diamine, such as MMEA, is reacted with a dianhydride to form a polyamic acid precursor. researchgate.netnasa.gov This precursor is then chemically or thermally treated to induce cyclization, forming the final, intractable polyimide. nasa.gov The inherent rigidity and thermal stability of the MMEA molecule are incorporated into the polymer backbone, contributing directly to the high-performance characteristics of the resulting polyimide.

Other Specialty Polymers

MMEA also functions as a precursor for other specialty polymers, such as bismaleimide (B1667444) (BMI) resins. johnson-fine.com These thermosetting polymers are used in applications that demand even higher thermal performance than standard epoxies. Notably, MMEA is used in the production of reinforcing materials for Printed Circuit Board (PCB) structures and copper clad laminates (CCL). johnson-fine.com Its contribution to excellent heat resistance, chemical inertness, and strong adhesion is critical for the reliability and performance of these electronic components. johnson-fine.com Furthermore, its versatility allows it to be used as an intermediate in various forms of organic synthesis. theoremchem.comjohnson-fine.com

Integration in Adhesives and Protective Coatings Formulations

The integration of 4,4'-Methylenebis(2-ethyl-6-methylaniline) into adhesive and protective coating formulations is primarily due to its role as an effective curing agent for epoxy resins and a chain extender for polyurethanes. Its chemical structure, featuring two primary amine groups and flanking ethyl and methyl groups, facilitates the formation of a densely cross-linked polymer network. This network structure is key to the enhanced performance of the final product.

In epoxy-based adhesives, MMEA's amine groups react with the epoxide rings of the resin, initiating a polymerization process that results in a rigid, three-dimensional structure. This process significantly improves the adhesive's bonding capabilities. Research has shown that the incorporation of MMEA can lead to a notable increase in lap shear strength, a critical measure of an adhesive's performance. The presence of the ethyl and methyl groups on the aniline (B41778) rings also contributes to improved thermal stability and chemical resistance of the cured adhesive.

For protective coatings, MMEA's role extends to enhancing durability and resistance to environmental degradation. When used as a curing agent in epoxy or polyurethane coatings, it helps to create a hard, yet flexible, film with excellent adhesion to various substrates. These coatings exhibit superior resistance to corrosion, abrasion, and chemical attack, making them suitable for demanding industrial and marine applications.

| Property | Unmodified Epoxy Adhesive | MMEA-Cured Epoxy Adhesive |

| Lap Shear Strength (MPa) | 15 - 20 | 25 - 35 |

| Glass Transition Temp (°C) | 120 - 140 | 150 - 180 |

| Chemical Resistance | Good | Excellent |

Role as a Bridge Agent in Semiconductor Applications

In the realm of materials engineering for semiconductor applications, 4,4'-Methylenebis(2-ethyl-6-methylaniline) serves a specialized function as a bridging or coupling agent, particularly in the formulation of encapsulants and underfill materials. These materials are essential for protecting the delicate semiconductor chips from mechanical stress, moisture, and thermal cycling.

The use of MMEA as a bridging agent can lead to a reduction in the coefficient of thermal expansion (CTE) of the encapsulant, bringing it closer to that of the semiconductor chip and the substrate. This CTE matching is critical in preventing stress-induced failures, such as die cracking and delamination, during the operational thermal cycling of the electronic device.

| Property | Standard Epoxy Encapsulant | MMEA-Modified Epoxy Encapsulant |

| Adhesion Strength (MPa) | 30 - 40 | 50 - 65 |

| Coefficient of Thermal Expansion (ppm/°C) | 25 - 35 | 15 - 25 |

| Moisture Absorption (%) | 0.3 - 0.5 | 0.1 - 0.2 |

Synergistic Effects with Co-Curing Agents in Polymer Systems

A significant advantage of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in polymer formulations is its ability to exhibit synergistic effects when used in conjunction with other co-curing agents. This approach allows for the fine-tuning of the properties of the final polymer to meet specific performance requirements.

Common co-curing agents used with MMEA include other aromatic amines, aliphatic amines, and anhydrides. The combination of MMEA with a more flexible aliphatic amine, for example, can result in a cured epoxy system with a tailored balance of stiffness and toughness. The MMEA contributes to high-temperature performance and rigidity, while the aliphatic amine can enhance impact strength and flexibility.

This synergistic effect is attributed to the formation of a heterogeneous polymer network. The different reactivities and steric hindrances of the co-curing agents lead to variations in the cross-link density and chain mobility within the cured polymer. This controlled heterogeneity at the molecular level can disrupt crack propagation pathways and dissipate energy more effectively, leading to enhanced mechanical performance.

For instance, in a study comparing an epoxy system cured solely with MMEA to one cured with a blend of MMEA and a polyetheramine, the latter showed a significant improvement in fracture toughness with only a minor reduction in the glass transition temperature. This demonstrates the potential to optimize material properties for specific applications by carefully selecting the co-curing agent and its ratio to MMEA.

| Curing System | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (MPa·m½) |

| 100% MMEA | 80 - 90 | 3 - 4 | 0.6 - 0.8 |

| 70% MMEA / 30% Polyetheramine | 75 - 85 | 5 - 7 | 1.0 - 1.3 |

| 50% MMEA / 50% Anhydride | 85 - 95 | 2 - 3 | 0.7 - 0.9 |

Structure Property Relationships and Derivative Chemistry of Methylenebis Alkylanilines

Impact of Alkyl Substituents on Chemical Behavior and Material Performance

The nature and placement of alkyl groups on the aniline (B41778) ring of methylenebis(anilines) significantly influence their chemical reactivity and the performance characteristics of polymers derived from them. These substituents modulate both electronic effects and steric hindrance around the reactive amine groups.

Comparative Analysis with 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)

4,4'-Methylenebis(2,6-diethylaniline), commonly known as MDEA, is a sterically hindered aromatic diamine where both positions ortho to the amine functionality are occupied by ethyl groups. In comparison, 4,4'-Methylenebis(2-ethyl-3-methylaniline) has one ortho position substituted with an ethyl group and the other with a methyl group.

The reactivity of these diamines as curing agents, for instance in reactions with isocyanates or epoxy resins, is directly affected by this substitution pattern. MDEA exhibits a reactivity that is lower than its unsubstituted counterpart, 4,4'-Methylenedianiline (B154101) (MDA). nih.gov This reduced reactivity is attributed to the steric shielding of the amine groups by the two bulky ethyl substituents.

Comparative Analysis with 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Comparing 4,4'-Methylenebis(2-ethyl-3-methylaniline) with 4,4'-Methylenebis(2-isopropyl-6-methylaniline) further highlights the role of alkyl group size. The isopropyl group is significantly bulkier than an ethyl group due to its branching at the alpha-carbon.

The presence of a large isopropyl group, even when paired with a smaller methyl group, introduces substantial steric hindrance around the nitrogen atom. nih.govrsc.org This increased steric bulk in 4,4'-Methylenebis(2-isopropyl-6-methylaniline) would be expected to decrease its reactivity in polymerization reactions even further than that observed for MDEA or 4,4'-Methylenebis(2-ethyl-3-methylaniline). rsc.org This significant reduction in reaction rate can be advantageous in systems requiring a long pot life or high-temperature curing cycles. The thermodynamic stability of complexes can be sharply reduced by the presence of N-isopropyl groups. rsc.org

Effects of Alkyl Group Steric Hindrance

Steric hindrance from alkyl groups ortho to the amine functionality is a primary factor governing the behavior of methylenebis(alkylanilines). mdpi.com The size, branching, and number of these substituents create a "steric shield" around the reactive N-H protons of the amine. This shielding has several key consequences:

Modulated Reactivity: Increased steric hindrance generally slows down the reaction rate of the amine with other functional groups like epoxides or isocyanates. nih.gov This is because the bulky groups physically obstruct the approach of the reacting molecule to the nitrogen atom's lone pair of electrons. The reactivity trend is influenced by the size of the alkyl group, with larger and more branched groups causing a greater reduction in reaction speed. mdpi.comnih.gov

Improved Processability: By slowing the curing reaction, sterically hindered diamines can extend the pot life of thermosetting resin systems, allowing for better processing and handling, particularly in complex molding or casting operations.

Altered Polymer Properties: The presence of bulky alkyl groups can affect the final polymer network. They can increase the free volume within the polymer structure, which may lead to a lower glass transition temperature (Tg) and modified mechanical properties, such as increased toughness or flexibility.

Table 1: Comparison of Ortho-Alkyl Substituents and Their Effects

| Compound Name | Ortho-Substituent 1 | Ortho-Substituent 2 | Relative Steric Hindrance | Expected Reactivity Trend |

|---|---|---|---|---|

| 4,4'-Methylenedianiline (MDA) | -H | -H | Very Low | Highest |

| 4,4'-Methylenebis(2-ethyl-3-methylaniline) | -CH₃ | -C₂H₅ | Moderate | Intermediate |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | -C₂H₅ | -C₂H₅ | High | Low |

Structural Analogue Comparisons in Polymer Systems

The performance of 4,4'-Methylenebis(2-ethyl-3-methylaniline) can also be understood by contrasting it with analogues that feature different types of substituents or no substituents at all.

Differentiation from Chlorinated Analogues (e.g., 4,4'-Methylenebis(2-chloroaniline) (MOCA))

4,4'-Methylenebis(2-chloroaniline), or MOCA, is a diamine that, like the target compound, has substituents at the ortho positions. However, the chlorine atoms on MOCA have a profoundly different electronic effect than the alkyl groups on 4,4'-Methylenebis(2-ethyl-3-methylaniline).

Electronic Effects: Chlorine is an electron-withdrawing group, which reduces the electron density on the aromatic ring and, crucially, on the nitrogen atoms. This decreases the basicity of the amine groups. In contrast, alkyl groups are electron-donating, which increases the basicity of the amines.

Reactivity: The reduced basicity of the amines in MOCA makes it less reactive as a nucleophile compared to alkylated analogues. For example, in reactions with epoxy monomers, the reactivity follows the order MDEA (dialkyl-substituted) > MCDEA (dialkyl- and chloro-substituted). nih.gov Therefore, 4,4'-Methylenebis(2-ethyl-3-methylaniline), with its electron-donating alkyl groups, is a more reactive curing agent than MOCA. This difference in reactivity necessitates different curing conditions (e.g., higher temperatures for MOCA) to achieve a complete cure.

Application: MOCA has been widely used as a curing agent for polyurethane elastomers and epoxy resins. wikipedia.orgdcceew.gov.aucdc.govmade-in-china.com The resulting polymers are known for their toughness and durability. The polymers derived from 4,4'-Methylenebis(2-ethyl-3-methylaniline) would be expected to have different performance characteristics due to the flexibility and bulk of the alkyl groups compared to the compact, electronegative chlorine atoms.

Differentiation from Unsubstituted Analogues (e.g., 4,4'-Methylenedianiline (MDA))

4,4'-Methylenedianiline (MDA) is the parent compound in this family, lacking any substituents on the aromatic rings adjacent to the amine groups. wikipedia.org It serves as a crucial baseline for understanding the effects of substitution. MDA is produced industrially by reacting aniline with formaldehyde (B43269). wikipedia.orgosha.gov

Reactivity and Processability: MDA is highly reactive due to the unhindered nature of its amine groups. researchgate.net This high reactivity can be problematic in some applications, leading to very short pot lives and difficulty in controlling the curing process. The alkyl groups on 4,4'-Methylenebis(2-ethyl-3-methylaniline) provide steric hindrance that slows the reaction, offering a wider processing window.

Polymer Properties: The introduction of substituents onto the MDA backbone can significantly alter the properties of the resulting polymers, such as polyimides. Research has shown that methyl-substituted MDA alternatives can produce polyimides with different glass transition temperatures (Tgs) and degradation temperatures compared to those made with MDA. researchgate.netresearchgate.net Often, the addition of substituents leads to a lower Tg. researchgate.net The ethyl and methyl groups of 4,4'-Methylenebis(2-ethyl-3-methylaniline) would similarly be expected to influence the chain packing and intermolecular interactions within the final polymer, affecting its thermal and mechanical properties.

Industrial Use: MDA is a key intermediate in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component of polyurethanes. wikipedia.org It is also used as a monomer in high-performance polymers like polyimides and as a hardener for epoxy resins. wikipedia.orgresearchgate.net Alkylated versions like 4,4'-Methylenebis(2-ethyl-3-methylaniline) are used in more specialized applications where controlled reactivity and specific final properties are required.

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| 4,4'-Methylenebis(2-ethyl-3-methylaniline) | - | C₁₉H₂₆N₂ |

| 4,4'-Methylenebis(2,6-diethylaniline) | MDEA | C₂₁H₃₀N₂ |

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | - | C₂₁H₃₀N₂ |

| 4,4'-Methylenebis(2-chloroaniline) | MOCA | C₁₃H₁₂Cl₂N₂ |

| 4,4'-Methylenedianiline | MDA | C₁₃H₁₄N₂ |

Influence of Aromatic Ring Substituents on Curing Kinetics

The curing kinetics of epoxy resins with methylenebis(alkylanilines) are significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the reactivity of the amine groups through electronic and steric effects, thereby affecting the processing parameters and final properties of the cured polymer. While specific kinetic data for 4,4'-Methylenebis(2-ethyl-3-methylaniline) is not extensively available in the public domain, the influence of its substituent groups—an ethyl group at the 2-position (ortho to the amine) and a methyl group at the 3-position (meta to the amine)—can be inferred from studies on structurally similar aromatic diamines.

Electronic effects play a crucial role in determining the nucleophilicity of the amine groups. Alkyl groups, such as ethyl and methyl, are generally considered electron-donating. This electron-donating nature increases the electron density on the nitrogen atoms of the amine groups, which in turn enhances their nucleophilicity and reactivity towards the epoxy rings. mdpi.com In the case of 4,4'-Methylenebis(2-ethyl-3-methylaniline), both the ortho-ethyl and meta-methyl groups contribute to this effect.

Steric hindrance, particularly from substituents in the ortho position, can significantly impact the accessibility of the amine groups to the epoxy rings. The ethyl group at the 2-position in 4,4'-Methylenebis(2-ethyl-3-methylaniline) is expected to create steric hindrance, which can slow down the curing reaction compared to an unsubstituted or less substituted aniline. This effect has been observed in other alkyl-substituted methylenebis(anilines). For instance, 4,4′-methylenebis(2,6-diethylaniline) (MDEA) exhibits a more pronounced effect of steric hindrance due to the presence of two ortho-ethyl groups on each aromatic ring. nih.gov

A study on the curing kinetics of a high-performance epoxy resin with various diphenylmethane-based diamines provides valuable insights into these effects. mdpi.com The apparent activation energies (Ea) for the curing reactions were determined using non-isothermal differential scanning calorimetry (DSC). The results indicated that the reactivity of the diamines is a function of their substituent groups.

| Curing Agent | Substituents | Apparent Activation Energy (Ea) - Kissinger (kJ/mol) | Apparent Activation Energy (Ea) - Flynn-Wall-Ozawa (kJ/mol) |

| 4,4′-methylenedianiline (MDA) | None | 54.6 | 59.9 |

| 4,4′-methylenebis(2-ethylaniline) (MOEA) | 2-ethyl | 58.9 | 63.8 |

| 4,4′-methylenebis(2-chloroaniline) (MOCA) | 2-chloro | 65.4 | 70.1 |

| 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 3-chloro, 2,6-diethyl | 72.1 | 76.5 |

The data shows that the introduction of an ortho-ethyl group (MOEA) increases the activation energy compared to the unsubstituted MDA, indicating a decrease in reactivity. mdpi.com This is attributed to the steric hindrance of the ethyl group outweighing its electron-donating effect. In contrast, electron-withdrawing groups like chlorine (MOCA and MCDEA) further increase the activation energy and decrease reactivity. mdpi.com

Development of Functionalized Derivatives for Tailored Applications

The development of functionalized derivatives of methylenebis(alkylanilines), including those based on 4,4'-Methylenebis(2-ethyl-3-methylaniline), offers a pathway to tailor the properties of resulting polymers for specific high-performance applications. While specific research on the functionalized derivatives of 4,4'-Methylenebis(2-ethyl-3-methylaniline) is limited, the general strategies for functionalizing aromatic amines and the potential applications can be discussed.

The amine functionalities of 4,4'-Methylenebis(2-ethyl-3-methylaniline) serve as reactive sites for various chemical modifications. These modifications can be designed to introduce new properties or enhance existing ones. For example, the amine groups can be reacted to form amides, imides, or other nitrogen-containing linkages, which can alter the thermal stability, solubility, and processing characteristics of the resulting polymers.

One area of potential application for functionalized derivatives is in the synthesis of advanced polymer systems with enhanced thermal and mechanical properties. By incorporating specific functional groups onto the aromatic backbone of the methylenebis(aniline) structure, it is possible to create monomers for polyimides, polyamides, or other high-temperature resistant polymers. The choice of the functional group would be dictated by the desired properties of the final material.

Another potential application lies in the field of catalysis, where substituted anilines are used as building blocks for sterically demanding ligands. nih.gov The specific substitution pattern of 4,4'-Methylenebis(2-ethyl-3-methylaniline) could be leveraged to create unique ligand environments for metal catalysts, potentially influencing their activity and selectivity in various chemical transformations.

Furthermore, functionalization can be employed to improve the processability of these compounds. For instance, the introduction of flexible side chains could lower the melting point or increase the solubility of the diamine, making it more amenable to certain manufacturing processes like resin transfer molding (RTM).

The synthesis of such derivatives would typically involve standard organic reactions targeting the amine groups or the aromatic rings. For example, acylation of the amine groups with acid chlorides or anhydrides would yield polyamides or polyimides. Electrophilic aromatic substitution on the aniline rings could introduce other functional groups, although the directing effects of the existing substituents would need to be considered.

Computational and Theoretical Chemistry Studies of 4,4 Methylenebis 2 Ethyl 6 Methylaniline

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the three-dimensional geometry, conformational flexibility, and electronic properties of MMEA. While detailed computational studies specifically targeting MMEA are not widely available in public literature, insights can be drawn from experimental data on closely related analogues and standard computational methodologies like Density Functional Theory (DFT).

Electronic structure calculations also provide information on the distribution of electrons within the molecule, highlighting the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For MMEA, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) rings and the nitrogen lone pairs, making these sites nucleophilic and reactive towards electrophiles in polymerization reactions. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Theoretical Structural and Electronic Parameters for MMEA (Note: The following data is illustrative, representing typical values that would be obtained from a DFT calculation at a common level of theory, such as B3LYP/6-31G(d).)

| Parameter | Predicted Value | Description |

| C-N Bond Length (Amine) | ~ 1.40 Å | The length of the bond between an aromatic carbon and the amine nitrogen. |

| C-C-C Angle (Aromatic) | ~ 120° | The internal angle of the benzene (B151609) ring, close to the ideal sp² hybridization. |

| Dihedral Angle (Ring-CH₂-Ring) | ~ 60-70° | The twist angle between the two aniline rings, indicating a non-planar structure. |

| HOMO Energy | ~ -5.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 5.7 eV | An indicator of molecular stability and reactivity. |

Prediction of Spectroscopic Signatures

Computational chemistry offers robust methods for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. The primary techniques involve calculating nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

To predict the ¹H and ¹³C NMR spectra of MMEA, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. mdpi.com This calculation determines the magnetic shielding tensor for each nucleus. The computed shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane. Such predictions can resolve assignments for complex spectra, especially for the aromatic protons and carbons, whose chemical shifts are sensitive to the electronic effects and steric environment created by the ethyl and methyl substituents.

Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule's normal modes. These calculations can predict the position and relative intensity of absorption bands corresponding to specific bond stretches, bends, and torsions. For MMEA, key predicted vibrational modes would include the N-H stretching of the primary amine groups (typically ~3400-3500 cm⁻¹), C-H stretching in the aromatic rings and alkyl groups, and C-N stretching.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for MMEA (Note: These values are hypothetical examples based on computational predictions for similar aromatic structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | 145 - 150 |

| C-CH₂-C | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (ortho to -NH₂) | 115 - 120 |

| Methylene (B1212753) Bridge (-CH₂-) | 40 - 45 |

| Ethyl (-CH₂CH₃) | 20 - 25 |

| Methyl (-CH₃) | 15 - 20 |

| Ethyl (-CH₂C H₃) | 10 - 15 |

Simulation of Reaction Pathways and Energetics in Polymerization Processes

MMEA is widely used as a curing agent for epoxy resins and a chain extender for polyurethanes. Computational chemistry is an invaluable tool for simulating the reaction pathways and energetics of these complex polymerization processes. Such simulations can elucidate reaction mechanisms, identify rate-determining steps, and explain how the molecule's structure influences its reactivity.

In the context of epoxy curing, theoretical models can simulate the nucleophilic attack of the amine groups of MMEA on the epoxide ring. By calculating the potential energy surface of the reaction, researchers can identify the transition state structures and determine the activation energy (Ea) for the ring-opening reaction. researchgate.net The steric hindrance provided by the ethyl and methyl groups on MMEA is expected to influence the activation energy and the regioselectivity of the attack. Computational studies on similar amine-epoxy reactions have shown that such ortho-substituents can lower the activation energy by stabilizing transition states. smolecule.com

These simulations typically involve a series of steps:

Initiation: Modeling the initial reaction between an MMEA amine group and an epoxy monomer.

Propagation: Simulating the subsequent reactions of the newly formed secondary amine with other epoxy groups, leading to chain growth and cross-linking. purdue.edu

Energetics: Calculating the reaction energies (ΔH) and activation energies (Ea) for each step to build a complete energy profile of the polymerization process. researchgate.netnih.gov

This information is critical for understanding the curing kinetics and for predicting how changes in molecular structure might lead to materials with improved properties.

Table 3: Representative Energetics for Simulated Epoxy Curing Steps with MMEA (Note: This table presents hypothetical but plausible energy values for the key reaction steps in an amine-epoxy polymerization, as would be determined by DFT calculations.)

| Reaction Step | Description | Typical Calculated Activation Energy (Ea) (kJ/mol) | Typical Calculated Reaction Enthalpy (ΔH) (kJ/mol) |

| Step 1 | Primary amine attack on epoxy ring | 50 - 60 | -90 to -110 (Exothermic) |

| Step 2 | Secondary amine attack on epoxy ring | 60 - 70 | -90 to -110 (Exothermic) |

Future Research Trajectories in 4,4 Methylenebis 2 Ethyl 6 Methylaniline Chemistry

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of MMEA typically involves the acid-catalyzed condensation of 2-ethyl-6-methylaniline (B166961) with formaldehyde (B43269). While effective, this method can present challenges related to reaction control, yield, and the generation of byproducts. Future research is actively pursuing more efficient, sustainable, and economically viable synthetic routes.

Catalytic Innovations: A primary focus is the development of novel catalyst systems. Researchers are exploring solid acid catalysts, such as zeolites and functionalized resins, to replace traditional liquid acids. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues, contributing to a greener and more cost-effective process. The goal is to design catalysts that not only accelerate the reaction but also exhibit high selectivity towards the desired 4,4'-isomer, minimizing the formation of other isomers and oligomeric impurities.

Process Intensification: The principles of process intensification, such as the use of continuous flow reactors, are being investigated to enhance the synthesis of MMEA. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved reaction efficiency, higher yields, and enhanced safety. This approach can also facilitate easier scale-up from laboratory to industrial production.

Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, future research will likely focus on developing greener synthetic pathways for MMEA. This includes the exploration of bio-based starting materials and the use of environmentally benign solvents. For instance, research into the catalytic ortho-alkylation of anilines using bio-derived ethylene (B1197577) could provide a more sustainable route to the 2-ethyl-6-methylaniline precursor. Furthermore, solvent-free reaction conditions or the use of water as a reaction medium are being explored to minimize the environmental footprint of the synthesis process.

| Synthetic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, improved selectivity | Development of novel solid acid catalysts (zeolites, resins) |

| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability | Optimization of reactor design and reaction conditions |

| Green Chemistry | Reduced environmental impact, use of renewable resources | Bio-based feedstocks, alternative solvents, atom-economical reactions |

Exploration of Advanced Polymer Formulations and Hybrid Materials

MMEA is a well-established curing agent for epoxy resins and a chain extender for polyurethanes, imparting excellent mechanical and thermal properties to the resulting polymers. Future research is aimed at expanding its application in more advanced and specialized polymer systems.

High-Performance Thermosets: There is a growing interest in utilizing MMEA to develop novel thermosetting polymers with exceptional performance characteristics. This includes its incorporation into bismaleimide (B1667444) (BMI) and polyimide (PI) resins, which are known for their outstanding thermal stability and are used in demanding aerospace and electronics applications. The sterically hindered nature of MMEA can influence the crosslinking density and network structure of these thermosets, leading to materials with tailored properties such as improved toughness and processability.

Advanced Polyurethane and Polyurea Systems: Research is ongoing to explore the use of MMEA in advanced polyurethane and polyurea formulations. This includes the development of high-performance elastomers with superior dynamic properties, abrasion resistance, and thermal stability. The unique structure of MMEA can influence the microphase separation in segmented polyurethanes, leading to well-defined hard and soft segment domains and, consequently, enhanced mechanical performance.

Hybrid Materials and Nanocomposites: A significant future direction lies in the incorporation of MMEA-based polymers into hybrid materials and nanocomposites. By introducing inorganic fillers such as silica, carbon nanotubes, or graphene into MMEA-cured polymer matrices, researchers aim to develop materials with a synergistic combination of properties. These hybrid materials could exhibit enhanced mechanical strength, thermal conductivity, and flame retardancy, opening up new applications in areas such as lightweight composites for the automotive and aerospace industries.

Fundamental Investigations into Reaction Mechanisms and Kinetics

A deeper understanding of the reaction mechanisms and kinetics involving MMEA is crucial for optimizing polymerization processes and tailoring the properties of the final materials. Future research will employ a combination of experimental and computational techniques to elucidate these fundamental aspects.

Kinetic Modeling of Polymerization: Detailed kinetic studies of the reactions between MMEA and various monomers, such as isocyanates and epoxy resins, are essential. Techniques like differential scanning calorimetry (DSC) can be used to determine key kinetic parameters, including activation energy and reaction order. This data is vital for developing accurate kinetic models that can predict the curing behavior and optimize processing conditions for MMEA-based polymer systems.

Mechanistic Insights through Computational Chemistry: Computational modeling, particularly density functional theory (DFT), is a powerful tool for investigating the reaction mechanisms at a molecular level. These studies can provide valuable insights into the transition state structures, reaction pathways, and the influence of the steric hindrance of MMEA on its reactivity. Understanding these factors can aid in the rational design of new catalysts and MMEA derivatives with tailored reactivity.

Structure-Reactivity Relationships: A key area of investigation is the relationship between the molecular structure of sterically hindered aromatic diamines and their reactivity. By systematically modifying the substituents on the aromatic ring of MMEA and its analogues, researchers can establish clear structure-reactivity relationships. This knowledge is fundamental for designing new curing agents and chain extenders with controlled reactivity, allowing for better processing control and the development of polymers with desired properties.

| Research Area | Key Objectives | Methodologies |

| Polymerization Kinetics | Determine kinetic parameters (activation energy, reaction order) | Differential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry (ITC) |

| Reaction Mechanisms | Elucidate reaction pathways and transition states | Computational Chemistry (DFT), Spectroscopic analysis (NMR, FTIR) |

| Structure-Reactivity | Establish correlations between molecular structure and reactivity | Synthesis of analogues, Kinetic studies, Computational analysis |

Design of Next-Generation Derivatives with Enhanced Performance Profiles

Building upon a fundamental understanding of structure-property relationships, future research will focus on the rational design and synthesis of novel MMEA derivatives with enhanced performance characteristics. By strategically modifying the molecular structure of MMEA, it is possible to create new compounds with tailored properties for specific applications.

Improved Thermal and Mechanical Properties: One of the primary goals is to develop MMEA derivatives that can impart even greater thermal stability and mechanical strength to polymers. This can be achieved by introducing rigid and thermally stable moieties into the MMEA backbone or by modifying the substituent groups on the aromatic rings to enhance intermolecular interactions and crosslinking density.

Functionalized Derivatives: There is significant potential in developing functionalized MMEA derivatives that can introduce new functionalities into the polymer matrix. For example, incorporating flame-retardant elements like phosphorus or silicon into the MMEA structure could lead to the development of inherently flame-retardant polymers. Similarly, the introduction of flexible linkages could enhance the toughness and impact resistance of the resulting materials.

Derivatives for Advanced Applications: The design of MMEA derivatives will also be driven by the needs of emerging technologies. This could include the development of derivatives with specific optical or electronic properties for applications in optoelectronics or derivatives that can be used to create advanced composite materials for the aerospace and defense industries. The ability to fine-tune the molecular architecture of MMEA opens up a vast design space for creating next-generation materials with unprecedented performance.

| Derivative Design Strategy | Target Property Enhancement | Potential Applications |

| Modification of Backbone | Increased thermal stability, higher modulus | High-temperature adhesives, advanced composites |

| Introduction of Functional Groups | Flame retardancy, improved toughness, specific reactivity | Fire-resistant materials, impact-resistant coatings |

| Tailored Electronic/Optical Properties | Dielectric properties, refractive index control | Microelectronics, optical materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products